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Compound of Interest

Compound Name:
rac-(1S,5R)-3,9-

diazabicyclo[3.3.2]decan-10-one

CAS No.: 97278-42-7

Cat. No.: B1414946

Get Quote

Executive Summary
The 3,9-diazabicyclo[3.3.2]decan-10-one core represents a privileged, conformationally

restricted diamine scaffold.[1] Unlike its more common homologue, the [3.3.1] bispidine system,

the [3.3.2] framework incorporates a seven-membered ring fused to a six-membered ring (or

two seven-membered rings depending on heteroatom placement interpretation), imparting

unique torsional strain and basicity profiles.[1] This scaffold is critical in the development of

high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors, where

the spatial orientation of the nitrogen lone pairs is a determinant of agonist/antagonist activity.

[1]

This guide provides the validated CAS registry data, a mechanistic synthesis workflow via ring

expansion, and a structural analysis for medicinal chemistry applications.
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The molecule exists in several commercial forms.[1] The specific rac-(1S,5R) isomer and its

derivatives are indexed as follows:

Compound Form CAS Registry Number Description

Parent Ketone (General) 97278-42-7
Unspecified stereochemistry;

free base.[1]

Specific Stereoisomer 1487352-53-3

rac-(1S,5R)-3,9-

diazabicyclo[3.3.2]decan-10-

one.[1][2]

9-Methyl Derivative 1820580-36-6

rac-(1S,5R)-9-Methyl-3,9-

diazabicyclo[3.3.2]decan-10-

one (dihydrochloride).[1]

N-Boc Derivative 136746-60-2

tert-butyl 10-oxo-3,9-

diazabicyclo[3.3.2]decane-3-

carboxylate.[1]

Structural Descriptors[1]
IUPAC Name:rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one[1][2]

Molecular Formula: C₈H₁₄N₂O[1][3]

Molecular Weight: 154.21 g/mol [1][2][4]

SMILES:O=C1C2CNCCN1C2 (Canonical representation)

Stereochemistry: The [3.3.2] bicyclic system possesses C2 symmetry in its twist

conformation.[1] The (1S,5R) designation refers to the absolute configuration of the

bridgehead carbons.[1]

Synthetic Methodology: Ring Expansion Protocol
The most robust route to the [3.3.2] system is the homologation of the readily available 3,7-

diazabicyclo[3.3.1]nonan-9-one (Bispidinone).[1] Direct cyclization (e.g., double Mannich) often

favors the thermodynamically stable [3.3.1] system; therefore, a ring expansion strategy using
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diazomethane or a Tiffeneau-Demjanov rearrangement is required to access the kinetically less

favored [3.3.2] skeleton.[1]

Reaction Pathway Visualization
The following diagram illustrates the conversion of the [3.3.1] precursor to the [3.3.2] target via

a regioselective insertion.
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Figure 1: Ring expansion strategy converting the [3.3.1] bispidine core to the [3.3.2] system

using diazomethane mediated homologation.

Step-by-Step Protocol
Precursor:N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (protected bispidinone).[1]

Reagent Preparation: Generate Diazomethane (

) in situ using a Diazald/KOH generator. Safety Warning: Diazomethane is explosive and
highly toxic.[1] Use specialized glassware (fire-polished, no ground joints) and a blast shield.
[1]

Activation: Dissolve the [3.3.1] ketone (1.0 eq) in anhydrous diethyl ether/methanol (10:1).

Cool to -15°C. Add Boron Trifluoride Etherate (

) (1.1 eq) as a Lewis acid catalyst to activate the ketone carbonyl.[1]

Expansion: Slowly distill the generated

(etheral solution) into the reaction mixture over 2 hours. Monitor via TLC (disappearance of
starting ketone).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

http://www.bio-fount.com/cn/goods2/128357_2134.html
https://www.benchchem.com/product/b1414946/docs?utm_src=pdf-body-img#the-3-3-2-diazabicyclic-scaffold-technical-identification-synthesis-guide
http://www.bio-fount.com/cn/goods2/128357_2134.html
http://www.bio-fount.com/cn/goods2/128357_2134.html
http://www.bio-fount.com/cn/goods2/128357_2134.html
http://www.bio-fount.com/cn/goods2/128357_2134.html
http://www.bio-fount.com/cn/goods2/128357_2134.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1414946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Quench with acetic acid. Neutralize with saturated

.[1] Extract with dichloromethane (DCM).[1]

Purification: The crude mixture will contain the [3.3.2] ketone and potentially unreacted

material.[1] Purify via flash column chromatography (Silica gel; Eluent: 5% MeOH in DCM

with 1%

).

Deprotection (Optional): If the N-benzyl protected form was used, perform hydrogenolysis (

, Pd/C, MeOH, 50 psi) to yield the free base 97278-42-7.

Pharmacological Applications & SAR Logic[1]
The [3.3.2] diazabicyclo scaffold is a bioisostere of the tropane and quinuclidine alkaloids.[1] Its

value lies in the distance and angle between the two nitrogen atoms, which mimics the

pharmacophore required for cationic ligand-gated ion channels.[1]

Pharmacophore Mapping
The bridgehead nitrogen (N1/N5 relative to synthesis, or N3/N9 in IUPAC) acts as the cationic

center, while the ketone or derived oxime/ether provides a hydrogen bond acceptor (HBA) site.

[1]
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Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the scaffold's role in pre-

organizing the binding elements for receptor pockets.[1]

Key Derivatives[1]
9-Methyl Analog (CAS 1820580-36-6): Often used as the stable precursor.[1] The methyl

group on N9 prevents oxidative degradation and improves blood-brain barrier (BBB)

permeability.[1]

Reductive Amination Products: The C10 ketone is frequently subjected to reductive

amination to install aromatic side chains, creating high-affinity sigma receptor ligands.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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